2-Chlorophenothiazine

Description

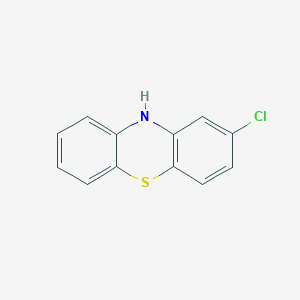

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZGLJSYQXZIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057854 | |

| Record name | 2-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-39-7 | |

| Record name | 2-Chlorophenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorophenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95H3AO2301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenothiazine (CAS No. 92-39-7), a critical chemical intermediate and metabolite in the field of pharmaceutical sciences. The document details its physicochemical properties, synthesis methodologies, pharmacological significance, and analytical procedures, presenting quantitative data in structured tables and illustrating key processes with diagrams as required.

Core Properties of this compound

This compound is a heterocyclic compound foundational to the synthesis of many phenothiazine-class antipsychotic drugs.[1][2] It is also recognized as a metabolite of the widely used medication, Chlorpromazine.[3][4][5] Its chemical structure and properties are pivotal for its role in organic synthesis and medicinal chemistry.

Physicochemical Data

The physical and chemical properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₁₂H₈ClNS | [3][4] |

| Molecular Weight | 233.72 g/mol | [3][4] |

| Appearance | Greyish to slightly green or brownish powder/crystals | [3][6][7] |

| Melting Point | 195 - 203 °C | [3][6][7] |

| Boiling Point | 395.7 °C at 760 mmHg | [3][8] |

| Flash Point | 193.1 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). Soluble in Ether, Benzene, Acetone, Ethanol. | [3][7] |

| Density | ~1.235 g/cm³ (estimate) | [3][8] |

| Vapor Pressure | 1.81E-06 mmHg at 25°C | [3] |

| pKa | -2.28 ± 0.20 (Predicted) | [3] |

| LogP (XLogP3) | 4.8 | [9] |

| Storage Temperature | 2-8°C, Refrigerator | [3][5] |

Identifiers and Registry Numbers

For unambiguous identification, the following registry numbers and identifiers are associated with this compound.

| Identifier | Value | References |

| CAS Number | 92-39-7 | [3][4] |

| EC Number | 202-152-5 | [3] |

| PubChem CID | 7088 | [9] |

| Beilstein/REAXYS | 176587 | [3] |

| RTECS Number | SN7580000 | [n/a] |

| Synonyms | 2-Chloro-10H-phenothiazine, 2-Chlorothiodiphenylamine, Prochlorperazine EP Impurity D | [3][5][10] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

References for all hazard data:[6][7]

Synthesis and Manufacturing

The synthesis of the this compound scaffold can be achieved through several routes, including catalyzed cyclization and cross-coupling reactions.[1] An efficient and prominent industrial method involves a two-step process starting from 2-(3-chlorophenyl)aminobenzoic acid.[1][2]

References

- 1. This compound | Pharmaceutical Intermediate | RUO [benchchem.com]

- 2. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. Cas 92-39-7,this compound | lookchem [lookchem.com]

- 4. This compound | 92-39-7 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 92-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound CAS#: 92-39-7 [m.chemicalbook.com]

- 9. This compound | C12H8ClNS | CID 7088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Biological activities of 2-Chlorophenothiazine and its derivatives

An In-depth Technical Guide on the Biological Activities of 2-Chlorophenothiazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine (B1677639) tricyclic system, a cornerstone in medicinal chemistry, serves as a "privileged scaffold" from which a multitude of pharmacologically active compounds have been derived. This compound, a key derivative, is the foundational structure for numerous drugs, most notably chlorpromazine, which revolutionized the treatment of psychosis. Beyond their well-established neuroleptic effects, derivatives of this compound exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial properties, making them a subject of intense research and development. This guide provides a comprehensive overview of these activities, focusing on the underlying mechanisms, quantitative data, and key experimental methodologies.

Anticancer Activities

Phenothiazine derivatives, including those based on the 2-chloro- scaffold, have emerged as promising candidates for cancer therapy. Their anticancer effects are multifaceted, targeting various hallmarks of cancer through several mechanisms of action.

Mechanisms of Action

The antitumor activity of this compound derivatives is not attributed to a single mode of action but rather a combination of effects on cancer cells:

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., Caspase-3 and Caspase-9) and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Many derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This prevents cancer cells from dividing and propagating.

-

Modulation of Signaling Pathways: Phenothiazines are known to interfere with critical signaling pathways that are often dysregulated in cancer. They can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth, survival, and proliferation.

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis, by suppressing the production of factors like Vascular Endothelial Growth Factor (VEGF).

-

Reversal of Multidrug Resistance (MDR): A significant application is their ability to reverse multidrug resistance in cancer cells. They can inhibit the function of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell, thereby increasing the efficacy of co-administered anticancer agents.

Quantitative Data: In-Vitro Cytotoxicity

The cytotoxic potential of phenothiazine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), representing the concentration required to inhibit 50% of cancer cell viability or growth.

| Derivative Name/Type | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Chlorpromazine Analogue (6e) | HCT-116 | Colon Cancer | Sub-micromolar | |

| Chlorpromazine Analogue (6e) | MDA-MB-231 | Breast Cancer | Sub-micromolar | |

| Diazaphenothiazine (DPT-1) | A549 | Lung Carcinoma | 1.526 | |

| Diazaphenothiazine (DPT-2) | A549 | Lung Carcinoma | 3.447 | |

| Fluphenazine | Various | Lung, TNBC, Colon, etc. | 5-20 | |

| Intermediary Compound 1 | Hep3B | Liver Cancer | High Cytotoxicity | |

| Intermediary Compound 3 | SkHep1 | Liver Cancer | High Cytotoxicity | |

| Phenothiazine-Triazole Hybrid (13h) | MKN28, MGC-803, MKN45 | Gastric Cancer | Potent Inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in-vitro cytotoxicity of compounds against cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of fresh medium containing the various concentrations of the compounds to the wells. Include wells for vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualization: Apoptosis Signaling Pathway

Caption: Apoptosis pathways induced by this compound derivatives.

Antimicrobial Activities

Derivatives of this compound have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their effectiveness extends to multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA), making them valuable leads for new anti-infective agents.

Mechanisms of Action

The antimicrobial effects are generally attributed to:

-

Inhibition of Efflux Pumps: Similar to their role in cancer MDR, phenothiazines can inhibit bacterial efflux pumps. This action prevents the bacteria from expelling antibiotics, thereby restoring the efficacy of conventional drugs.

-

Membrane Damage: The compounds can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

DNA Damage: Some derivatives are capable of causing damage to microbial DNA, which inhibits replication and leads to cell death.

-

Generation of Reactive Oxygen Species (ROS): The production of ROS within the microbial cell can cause oxidative stress, damaging essential biomolecules and contributing to the antimicrobial effect.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

| Derivative/Compound | Microorganism | Activity/MIC | Reference |

| Thioridazine | M. tuberculosis (XDR-TB) | Resensitizes to antibiotics | |

| Thioridazine | S. aureus (MRSA) | Resensitizes to β-lactams | |

| 10-(Hetero/arylthio)acetyl-2-chlorophenothiazines | Various Bacteria | Screened for antibacterial activity |

(Note: Specific MIC values for this compound derivatives are not consistently available in the provided search results, but their general activity and potential are widely reported.)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a 96-well microtiter plate. The MIC is identified as the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

This compound derivative stock solution

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate. Typically, 50 µL of broth is added to wells 2 through 12. A 100 µL volume of the starting drug concentration is added to well 1, and then 50 µL is transferred serially from well 1 to well 11, with mixing at each step. 50 µL from well 11 is discarded. Well 12 serves as the positive growth control (no drug).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed.

Visualization: MIC Determination Workflow

Caption: Workflow for Broth Microdilution MIC Determination.

Neuroleptic Activities

The foundational biological activity of phenothiazines, including this compound derivatives like chlorpromazine, is their antipsychotic (neuroleptic) effect.

Mechanism of Action

The primary mechanism of antipsychotic action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain. Overactivity in these pathways is associated with the positive symptoms of psychosis, such as hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. Many derivatives also exhibit antagonist activity at other receptors, including serotonergic, muscarinic, histaminic, and adrenergic receptors, which contributes to their broad pharmacological profile and side effects.

Structure-Activity Relationship (SAR)

The neuroleptic activity of phenothiazine derivatives is highly dependent on their chemical structure:

-

C2-Substitution: An electron-withdrawing group, such as chlorine (-Cl), at the C2 position of the phenothiazine ring is crucial for potent antipsychotic activity.

-

N10-Side Chain: The nature of the side chain at the N10 position is a key determinant of potency and side effect profile. A three-carbon chain between the ring nitrogen and the terminal amine is optimal. Derivatives are often classified based on this side chain into aliphatic, piperidine, and piperazine (B1678402) groups. Piperazine derivatives (e.g., fluphenazine) generally exhibit the highest potency.

Visualization: Dopamine D2 Receptor Antagonism

Methodological & Application

Synthesis of Antipsychotics from 2-Chlorophenothiazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of several key antipsychotic drugs using 2-Chlorophenothiazine as a common starting material. The protocols are compiled from various sources to offer comprehensive guidance for laboratory synthesis.

Introduction

This compound is a crucial intermediate in the synthesis of a class of first-generation antipsychotics known as phenothiazines. These drugs have been instrumental in the management of psychosis for decades. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. This document outlines the synthetic routes and detailed protocols for producing Chlorpromazine, Prochlorperazine, Perphenazine, and Thioridazine from this compound.

Synthetic Overview

The general synthetic strategy involves the N-alkylation of the phenothiazine (B1677639) ring system. This compound is first deprotonated at the nitrogen atom using a strong base, followed by nucleophilic substitution with an appropriate alkyl halide side chain. The choice of the side chain determines the final antipsychotic drug.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of various antipsychotics from this compound.

| Antipsychotic | Side Chain Precursor | Base | Solvent | Reaction Time | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| Chlorpromazine | 3-dimethylaminopropylchloride | Potassium Hydroxide (B78521) | Toluene (B28343) | 6 hours | 98 | 82.24 | >99.5 |

| Prochlorperazine | 1-(3-chloropropyl)-4-methylpiperazine (B54460) | Sodium Amide | Toluene | Several hours | Reflux | High | 99.88 |

| Perphenazine | 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | Sodium Amide | Liquid Ammonia (B1221849) | Not Specified | Not Specified | Not Specified | Not Specified |

| Thioridazine (Step 1: Thiolation) | Sodium thiomethoxide | Not Applicable | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified |

| Thioridazine (Step 2: Alkylation) | 2-(1-methyl-2-piperidyl)ethyl chloride | Sodamide | Not Specified | Not Specified | Not Specified | Good | Not Specified |

Experimental Protocols

Synthesis of Chlorpromazine

This protocol is adapted from a patented industrial process.[1][2]

Materials:

-

This compound (100 g)

-

Toluene (650 ml)

-

Aqueous Potassium Hydroxide (96.02 g KOH in 100 ml water)

-

3-dimethylaminopropylchloride (135.24 g)

-

Methanolic Hydrochloride

-

Ethyl Acetate (B1210297)

Procedure:

-

To a reaction vessel, add this compound (100 g) and toluene (450 ml).

-

Add the aqueous potassium hydroxide solution at 30°C.

-

Heat the mixture to 98°C.

-

Prepare a solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml).

-

Add the 3-dimethylaminopropylchloride solution to the heated reaction mixture at 98°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mass to 40°C and quench with water (1000 ml).

-

Separate the organic layer and wash with water.

-

Concentrate the organic layer under reduced pressure to obtain a residue.

-

Add toluene (700 ml) to the residue at 65°C and then cool to 30°C.

-

Slowly add methanolic hydrochloride solution.

-

Concentrate the mass under vacuum at 70°C.

-

Add ethyl acetate (600 ml) to the concentrated residue at 60°C and stir for 1 hour at 75°C.

-

Cool the mixture to 30°C and stir for 90 minutes.

-

Filter the resulting solid, wash with ethyl acetate (200 ml), and dry to obtain Chlorpromazine hydrochloride.

Expected Yield: 82.24%[2] Purity: >99.5%

Synthesis of Prochlorperazine

This protocol is based on established synthetic methods.[3]

Materials:

-

This compound

-

1-(3-chloropropyl)-4-methylpiperazine

-

Sodamide

-

Toluene

Procedure:

-

In a suitable reaction vessel, dissolve this compound in toluene.

-

Add sodamide to the solution to deprotonate the phenothiazine nitrogen.

-

Add a toluene solution of 1-(3-chloropropyl)-4-methylpiperazine to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

After completion, filter the reaction mixture to remove any inorganic salts.

-

Distill off the toluene under reduced pressure.

-

Purify the resulting Prochlorperazine base by short-path distillation under high vacuum.

Purity: 99.88% (as edisylate salt)

Synthesis of Perphenazine

The synthesis of Perphenazine follows a similar N-alkylation strategy.

Materials:

-

This compound

-

1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine

-

Sodium Amide

-

Liquid Ammonia

Procedure:

-

In a flask equipped for reactions in liquid ammonia, dissolve this compound.

-

Add sodium amide to the solution to form the sodium salt of this compound.

-

Add 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine to the reaction mixture.

-

Allow the reaction to proceed until completion.

-

After the reaction, the ammonia is evaporated, and the residue is worked up to isolate Perphenazine.

Synthesis of Thioridazine

The synthesis of Thioridazine from this compound is a two-step process.

Step 1: Synthesis of 2-(Methylthio)phenothiazine

Materials:

-

This compound

-

Sodium thiomethoxide (Methylmercaptan sodium salt)

Procedure:

-

This compound is reacted with sodium thiomethoxide. The chlorine atom at the 2-position is displaced by the methylthio group.

-

The reaction conditions typically involve heating the reactants in a suitable solvent.

-

After the reaction is complete, the product, 2-(methylthio)phenothiazine, is isolated and purified.

Step 2: Synthesis of Thioridazine

Materials:

-

2-(Methylthio)phenothiazine

-

2-(1-methyl-2-piperidyl)ethyl chloride

-

Sodamide

Procedure:

-

The 2-(methylthio)phenothiazine obtained from Step 1 is condensed with 2-(1-methyl-2-piperidyl)ethyl chloride.

-

The reaction is carried out in the presence of a dehydrochlorinating agent such as sodamide.

-

The final product, Thioridazine, is then isolated and purified.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic routes from this compound to various antipsychotics.

Signaling Pathway of Typical Antipsychotics

Caption: Mechanism of action of typical antipsychotics via D2 receptor antagonism.

References

Application Notes and Protocols for the Quantification of 2-Chlorophenothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenothiazine is a critical intermediate in the synthesis of several phenothiazine-based pharmaceuticals, which are widely used as antipsychotic and antihistaminic agents. Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug products. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

These methods are essential for quality control in manufacturing, stability testing of drug substances and products, and in research and development for pharmacokinetic and metabolism studies. The selection of a suitable analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparative Quantitative Data

The following table summarizes the quantitative performance data for different analytical methods for the determination of this compound and its closely related analogs. It is important to note that some of the data presented is for analogous phenothiazine (B1677639) derivatives due to the limited availability of comprehensive validation data for this compound itself.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| Stability-Indicating HPLC-UV | Prochlorperazine (analog) | 0.025 µg/mL | - | >0.999 (correlation coefficient) | >98.5% |

| GC-MS | Chlorpromazine (analog) | 1.31 - 2.94 ng/mL | 3.98 - 8.89 ng/mL | Not specified | Not specified |

| UV-Visible Spectrophotometry | Chlorpromazine HCl (analog) | 1x10⁻⁴ to 1x10⁻⁵ M | - | >0.988 (correlation coefficient) | 93 - 96.2% |

| Capillary Zone Electrophoresis (CZE)-UV | Chlorpromazine HCl (analog) | 2 - 5 ng/mL | - | Not specified | Adequate |

Experimental Protocols and Methodologies

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and process-related impurities.

Principle: The method utilizes reversed-phase chromatography to separate compounds based on their hydrophobicity. A C18 column is commonly used, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of the analyte from its impurities. Detection is typically performed using a UV detector.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions (based on a method for a similar compound, Prochlorperazine):

-

Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.2% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.2% TFA in acetonitrile.

-

Gradient Program:

-

0-20 min: 22-42% B

-

20-29 min: 42-90% B

-

29-32 min: 90% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare working standards by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.

-

-

Sample Preparation:

-

For drug substance: Prepare a sample solution with a concentration similar to the standard solution in the mobile phase.

-

For drug product: Accurately weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose of the active ingredient to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Method Validation Parameters:

-

Specificity: Assessed by analyzing a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of this compound.

-

Linearity: Determined by plotting a calibration curve of peak area versus concentration for at least five standard solutions. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Evaluated by performing recovery studies on spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries are expected to be within 98-102%.

-

Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should be less than 2%.

-

Workflow for Stability-Indicating HPLC Method Development:

Application Notes & Protocols: Leveraging 2-Chlorophenothiazine in the Synthesis of Novel Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorophenothiazine (2-CPT) is a versatile tricyclic heterocyclic compound that serves as a foundational scaffold in medicinal chemistry.[1] Historically, its primary role has been as a key intermediate in the synthesis of first-generation antipsychotic drugs, such as Chlorpromazine.[1][2][3] However, the unique electronic and structural properties of the phenothiazine (B1677639) nucleus make it a privileged scaffold for broader drug discovery efforts.[4] Recent research has expanded the application of 2-CPT derivatives into various therapeutic areas, including oncology, microbiology, and neuroprotection, demonstrating its potential as a starting material for a diverse range of novel drug candidates.[5][6] This document provides detailed protocols for synthesizing potent anticancer and antimicrobial agents from this compound and summarizes their biological activities.

Section 1: Synthesis of Novel Drug Candidates

The reactivity of the nitrogen atom at the 10-position of the phenothiazine ring, along with the potential for substitution on the aromatic rings, allows for extensive chemical modification. This section outlines synthetic workflows for creating derivatives with significant biological activity.

Caption: General workflow for creating drug candidates from this compound.

Synthesis of Chalcone-Based Phenothiazine Derivatives (Anticancer Agents)

Chalcones are a class of compounds known for their wide range of biological activities. Combining the chalcone (B49325) scaffold with the phenothiazine nucleus has yielded derivatives with potent antioxidant and anticancer properties.[7][8][9] The synthesis involves an N-alkylation of a 2-acetylphenothiazine precursor followed by a Claisen-Schmidt condensation with various aromatic aldehydes.[4][7][8]

Synthesis of 10-(Arylthio)acetyl-2-chlorophenothiazines (Antimicrobial Agents)

Modification at the N-10 position of the 2-CPT core can produce compounds with significant antimicrobial activity. The synthesis of 10-(hetero/arylthio)acetyl-2-chlorophenothiazines is achieved by first reacting 2-CPT with chloroacetyl chloride to form an intermediate, 10-chloroacetyl-2-chlorophenothiazine. This intermediate is then reacted with various aromatic or heterocyclic potassium mercaptides to yield the final products, which have been screened for antibacterial activity.[10]

Section 2: Experimental Protocols

Protocol 1: Synthesis of Chalcone-Based Phenothiazine Derivatives

This protocol is adapted from methodologies aimed at producing anticancer agents by combining phenothiazine and chalcone scaffolds.[7][8]

Step 1: N-Alkylation of 2-Acetylphenothiazine

-

Dissolve 2-acetylphenothiazine in anhydrous acetone.

-

Add anhydrous potassium carbonate (K₂CO₃) to the solution.

-

Add an appropriate alkylating agent (e.g., ethyl bromoacetate) dropwise while stirring.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.

-

Purify the resulting N-alkylated intermediate product by column chromatography or recrystallization.

Step 2: Claisen-Schmidt Condensation to form Chalcones

-

Dissolve the N-alkylated 2-acetylphenothiazine intermediate from Step 1 in ethanol (B145695).

-

Add an equimolar amount of a selected substituted aromatic aldehyde.

-

Add a catalytic amount of a base (e.g., aqueous potassium hydroxide (B78521) solution) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 6-12 hours. The formation of a precipitate indicates product formation.

-

Filter the precipitate, wash with cold ethanol and water, and dry.

-

Recrystallize the final chalcone product from a suitable solvent (e.g., ethanol or acetic acid) to achieve high purity.

Caption: Experimental workflow for the synthesis of chalcone-phenothiazine derivatives.

Protocol 2: Synthesis of 10-(Arylthio)acetyl-2-chlorophenothiazines

This protocol describes the synthesis of 2-CPT derivatives with potential antibacterial activity.[10]

Step 1: Synthesis of 10-Chloroacetyl-2-chlorophenothiazine (Intermediate I)

-

Dissolve this compound (2-CPT) in dry benzene.

-

Add an equimolar amount of chloroacetyl chloride to the solution.

-

Reflux the mixture for 3-5 hours.

-

Allow the mixture to cool, during which the intermediate product will crystallize.

-

Filter the crystals, wash with petroleum ether, and dry to obtain Intermediate I.

Step 2: Synthesis of Final Thioether Derivatives

-

Prepare the required aromatic or heterocyclic potassium mercaptide by reacting the corresponding thiol with potassium hydroxide in ethanol.

-

Dissolve Intermediate I in ethanol.

-

Add the prepared potassium mercaptide solution to the solution of Intermediate I.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the final product from ethanol to obtain the pure thioether derivative.

Section 3: Biological Activity and Data Presentation

Anticancer Activity of Chalcone-Phenothiazine Derivatives

The cytotoxic activity of synthesized chalcone-based phenothiazine derivatives was evaluated against human cancer cell lines using the MTT assay.[8] Several compounds exhibited significant inhibitory activity, with IC₅₀ values comparable to or better than standard anticancer drugs.[7][8]

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µg/mL) of Selected Chalcone-Phenothiazine Derivatives [7][8]

| Compound ID | R-group on Chalcone | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |

| 4b | 4-Chlorophenyl | 7.14 | 13.8 |

| 4k | 2,4-Dichlorophenyl | 7.61 | 12.0 |

| 4a | Phenyl | Good | Good |

| 4d | 4-Methoxyphenyl | Good | Moderate |

| 4m | 3,4,5-Trimethoxyphenyl | Good | Good |

| Cisplatin | Standard Drug | > 21.0 | 21.0 |

| Doxorubicin | Standard Drug | 0.58 | 0.62 |

Note: "Good" and "Moderate" are qualitative descriptors from the source literature where specific IC₅₀ values were not tabulated in the abstract; compounds 4b and 4k were highlighted as the most effective.[7][8]

Potential Mechanism of Action: Apoptosis Induction

Phenothiazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[11] This process involves the activation of a cascade of caspase enzymes, leading to programmed cell death. The interaction of a drug candidate with cellular targets can trigger this pathway, making it a key area of investigation for novel anticancer agents. Phenothiazines have also been identified as targeting signaling pathways like MAP kinase and Wnt, which are involved in tumorigenesis.[11][12]

References

- 1. This compound | Pharmaceutical Intermediate | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents [mdpi.com]

- 8. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the N-alkylation of 2-chlorophenothiazine, a critical precursor in the synthesis of various pharmaceutically active compounds. The strategic introduction of alkyl chains at the nitrogen atom of the phenothiazine (B1677639) ring is a key step in modulating the biological activity of these derivatives, which are known for their antipsychotic, antihistaminic, and antiemetic properties.[1] This document outlines detailed methodologies for common and effective N-alkylation techniques, including classical thermal methods, phase transfer catalysis, and microwave-assisted synthesis.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data from various N-alkylation protocols for this compound, allowing for easy comparison of reaction conditions and yields.

| Alkylating Agent | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-3-chloropropane | Phase Transfer Catalysis | Tetrabutylammonium (B224687) hydrogenosulfate / 50% NaOH (aq) | 4-Methylpentan-2-one | Ambient | 48 | ~70% | [2] |

| N,N-dimethylaminopropyl chloride hydrochloride | Microwave-Assisted | Anhydrous K₂CO₃ | Silica (B1680970) Gel (solid support) | N/A | N/A | Good | [3] |

| Chloroacetyl chloride | Classical | N/A (reflux) | Dry Benzene (B151609) | 50-60 | 3-4 | N/A | [1] |

| Various Alkyl Halides | Phase Transfer Catalysis | Quaternary Ammonium Salts | Two-phase system | Mild | N/A | Moderate | [4] |

Note: Yields are approximate as reported in the source material and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key N-alkylation experiments are provided below.

Protocol 1: N-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is adapted from the synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine and is a robust method for N-alkylation under mild conditions.[2][5] Phase transfer catalysis facilitates the reaction between reactants in immiscible phases, often allowing the use of simpler and more environmentally friendly bases and solvents.[6]

Materials:

-

This compound (10 mmol, 2.34 g)

-

1-Bromo-3-chloropropane (30 mmol, 4.73 g)

-

Tetrabutylammonium hydrogenosulfate (1 mmol, 0.34 g)

-

4-Methylpentan-2-one (40 mL)

-

Sodium Hydroxide (B78521) solution (50% w/w, 40 mL)

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Petroleum Ether (or other suitable eluant)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of this compound, 4.73 g (30 mmol) of 1-bromo-3-chloropropane, and 0.34 g (1 mmol) of tetrabutylammonium hydrogenosulfate in 40 mL of 4-methylpentan-2-one.

-

Addition of Base: To the stirred solution, add 40 mL of a 50% (by weight) sodium hydroxide solution.

-

Reaction: Stir the biphasic mixture vigorously at ambient temperature for 48 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, using petroleum ether as the eluant, to obtain pure 2-chloro-10-(3-chloropropyl)phenothiazine.

-

Protocol 2: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis is a green chemistry approach that can dramatically reduce reaction times and improve yields.[7][8][9] This protocol is a general method adapted for the N-alkylation of phenothiazine derivatives.[3]

Materials:

-

This compound (1.4 mmol)

-

N,N-dimethylaminopropyl chloride hydrochloride (5 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Silica Gel (for solid support)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.4 mmol), N,N-dimethylaminopropyl chloride hydrochloride (5 mmol), and anhydrous potassium carbonate.

-

Solid Support: Add silica gel as a solid support.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under appropriate power and time settings (optimization may be required).

-

Work-up and Purification: After the reaction is complete and the vial has cooled, the product can be extracted from the solid support using a suitable organic solvent and purified by standard methods such as column chromatography or recrystallization.

Protocol 3: Classical N-Acylation

This protocol describes the N-acylation of phenothiazine with chloroacetyl chloride, which can be a precursor for further functionalization.[1]

Materials:

-

10H-Phenothiazine (or this compound) (0.01 mol)

-

Chloroacetyl chloride (0.01 mol)

-

Dry Benzene (50 mL)

-

Ice

-

Ether (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirrer/heating mantle

Procedure:

-

Reaction Setup: Dissolve 0.01 mol of the phenothiazine derivative in 50 mL of dry benzene in a round-bottom flask at 0-5°C.

-

Addition of Acylating Agent: Slowly add 0.01 mol of chloroacetyl chloride to the solution.

-

Reaction: Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.

-

Work-up:

-

After the reaction is complete, distill off the benzene.

-

Pour the resulting residue onto ice-cold water.

-

-

Purification: Collect the solid product and recrystallize it from ether.

Visualizations

Experimental Workflow Diagrams

Caption: Step-by-step workflow for N-alkylation using Phase Transfer Catalysis.

Caption: General workflow for microwave-assisted N-alkylation of this compound.

Caption: General reaction pathway for the N-alkylation of this compound.

References

- 1. ijrap.net [ijrap.net]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Application of 2-Chlorophenothiazine in Neuroleptic Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenothiazine is a critical heterocyclic scaffold and a key intermediate in the synthesis of a major class of neuroleptic drugs, the phenothiazines. Its strategic chlorination at the 2-position of the phenothiazine (B1677639) ring system is a crucial determinant of the antipsychotic activity of its derivatives. This document provides detailed application notes on the significance of this compound in neuroleptic drug development, along with comprehensive protocols for the synthesis of its derivatives and their evaluation in relevant in vitro and in vivo assays.

Significance of this compound in Neuroleptic Drug Development

The development of chlorpromazine (B137089), the first typical antipsychotic drug, revolutionized the treatment of schizophrenia and psychosis. This compound is the direct precursor to chlorpromazine, and its structure has been the foundation for the development of a multitude of other phenothiazine neuroleptics. The electron-withdrawing nature of the chlorine atom at the 2-position significantly enhances the dopamine (B1211576) D2 receptor antagonist activity, which is the primary mechanism of action for typical antipsychotics. The structure-activity relationship (SAR) of phenothiazines highlights the importance of this substitution, demonstrating that electron-withdrawing groups at this position increase antipsychotic potency.

I. Synthesis of Neuroleptic Drugs from this compound

The primary application of this compound in neuroleptic drug development is its use as a starting material for the synthesis of phenothiazine derivatives, most notably chlorpromazine. The general synthetic scheme involves the alkylation of the nitrogen atom at position 10 of the this compound ring with a suitable aminoalkyl side chain.

Protocol 1: Synthesis of Chlorpromazine from this compound

This protocol describes the synthesis of 2-chloro-10-(3-dimethylaminopropyl)phenothiazine (chlorpromazine).

Materials:

-

This compound

-

3-Dimethylaminopropylchloride

-

Sodium hydroxide (B78521) (NaOH) or Sodamide (NaNH2)

-

Tetrabutylammonium (B224687) bromide (phase transfer catalyst, optional)

-

Toluene (B28343) or Xylene (solvent)

-

Isopropanol

-

Hydrochloric acid (HCl) gas or alcoholic HCl

-

Ethyl acetate

-

Water

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Alkylation:

-

In a dry round-bottom flask, dissolve this compound in toluene.

-

Add a strong base, such as sodium hydroxide or sodamide, to the solution. If using sodium hydroxide, a phase transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 3-dimethylaminopropylchloride in toluene to the refluxing mixture over a period of several hours.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain crude chlorpromazine base as an oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude chlorpromazine base in isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of alcoholic HCl until the precipitation of chlorpromazine hydrochloride is complete. The pH should be acidic.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid chlorpromazine hydrochloride by filtration and wash with cold ethyl acetate.

-

The crude product can be further purified by recrystallization from a mixture of methanol and toluene.

-

Dry the purified chlorpromazine hydrochloride under vacuum.

-

Expected Yield: Molar yields of over 90% have been reported for the synthesis of chlorpromazine.

Diagram: Synthesis of Chlorpromazine from this compound

Caption: Synthetic pathway for chlorpromazine.

II. In Vitro Evaluation of Neuroleptic Activity

The primary in vitro method for evaluating the antipsychotic potential of this compound derivatives is the dopamine D2 receptor binding assay. This assay determines the affinity of a compound for the D2 receptor, which is a key indicator of its potential neuroleptic activity.

Protocol 2: Dopamine D2 Receptor Binding Assay using [³H]-Spiperone

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Test compounds (derivatives of this compound)

-

[³H]-Spiperone (radioligand)

-

Cell membranes expressing human dopamine D2 receptors (e.g., from HEK293 or CHO cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Non-specific binding determinator (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol)

-

96-well microplates

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing D2 receptors on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).

-

Dilute the membrane suspension to the desired final protein concentration in the assay.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]-Spiperone, and membrane suspension.

-

Non-specific Binding: Non-specific binding determinator (e.g., haloperidol), [³H]-Spiperone, and membrane suspension.

-

Test Compound: Test compound at various concentrations, [³H]-Spiperone, and membrane suspension.

-

-

The final concentration of [³H]-Spiperone should be close to its Kd value for the D2 receptor.

-

-

Incubation:

-

Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data:

| Compound | Dopamine D2 Receptor Ki (nM) |

| Chlorpromazine | 1.1 - 11.2 |

| Fluphenazine | 0.4 - 1.5 |

| Thioridazine | 3.5 - 10 |

| Perphenazine | 0.2 - 1.0 |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue source.

Diagram: Dopamine D2 Receptor Binding Assay Workflow

Caption: Workflow for D2 receptor binding assay.

III. In Vivo Evaluation of Neuroleptic Activity

In vivo models are essential for assessing the antipsychotic-like effects of this compound derivatives in a whole-animal system. These models evaluate the ability of a compound to antagonize the behavioral effects of dopamine agonists or to suppress conditioned behaviors, which are predictive of clinical antipsychotic efficacy.

Protocol 3: Amphetamine-Induced Stereotypy in Rats

This model assesses the ability of a test compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine-releasing agent, amphetamine.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Test compounds (derivatives of this compound)

-

d-Amphetamine sulfate

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Observation cages

-

Stopwatch

Procedure:

-

Acclimation:

-

House the rats in a controlled environment for at least one week before the experiment.

-

On the day of the experiment, allow the rats to acclimate to the observation cages for at least 30 minutes.

-

-

Drug Administration:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

-

The dose range of the test compound should be determined based on preliminary toxicity and activity studies.

-

-

Amphetamine Challenge:

-

After a specified pretreatment time (e.g., 30-60 minutes), administer a dose of d-amphetamine (typically 1-5 mg/kg, s.c. or i.p.) to induce stereotyped behavior.

-

-

Behavioral Observation:

-

Immediately after amphetamine administration, place the rats back into the observation cages.

-

Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

-

Stereotypy Rating Scale (Example):

-

0: Asleep or stationary

-

1: Active, but no stereotyped behavior

-

2: Intermittent sniffing, rearing

-

3: Continuous sniffing, periodic licking

-

4: Continuous licking and gnawing of the cage

Data Analysis:

-

Calculate the mean stereotypy score for each treatment group at each time point.

-

Compare the scores of the test compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in amphetamine-induced stereotypy scores indicates potential antipsychotic activity. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.

Protocol 4: Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Materials:

-

Rats or mice

-

Shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a foot shock).

-

Test compounds

-

Vehicle

Procedure:

-

Training (Acquisition):

-

Place a naive animal in one compartment of the shuttle box.

-

Present the CS for a short duration (e.g., 5-10 seconds).

-

If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the animal fails to move, the US (a mild foot shock) is delivered concurrently with the CS until the animal escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials per day until the animals reach a stable and high level of avoidance responding (e.g., >80% avoidance).

-

-

Testing:

-

Once the animals are trained, administer the test compound or vehicle.

-

After a specified pretreatment time, place the animal in the shuttle box and begin the test session.

-

Record the number of avoidance responses, escape responses, and escape failures (no response to the US).

-

Data Analysis:

-

Calculate the percentage of avoidance responses for each treatment group.

-

Compare the performance of the test compound-treated groups to the vehicle-treated group.

-

A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Diagram: In Vivo Screening Workflow for Neuroleptics

Caption: Workflow for in vivo neuroleptic screening.

IV. Signaling Pathways and Mechanism of Action

Derivatives of this compound exert their antipsychotic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is believed to normalize the hyperactivity of dopaminergic neurotransmission that is associated with the positive symptoms of schizophrenia.

Diagram: Dopamine D2 Receptor Antagonism by Phenothiazines

Application Notes: 2-Chlorophenothiazine in Anti-Cancer Agent Development

Introduction

Phenothiazines, a class of compounds historically utilized as antipsychotic agents, are gaining significant attention for their potential application in oncology. Epidemiological studies have suggested that individuals treated with these drugs may have a reduced risk of developing cancer. Among this class, 2-Chlorophenothiazine and its derivatives have emerged as a promising scaffold for the development of novel anti-cancer agents. These compounds exert their anti-cancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer cells. This document provides an overview of the mechanisms of action, quantitative efficacy data, and detailed protocols for evaluating this compound derivatives in a research setting.

Mechanisms of Anti-Cancer Activity

The anti-tumor activity of this compound and related phenothiazines is multifaceted, targeting several critical cellular processes required for cancer cell survival and proliferation.

1. Induction of Apoptosis

Phenothiazine (B1677639) derivatives are potent inducers of apoptosis in various cancer cell lines. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. Mechanistically, this involves the activation of key executioner proteins like caspase-3 and caspase-9, an increase in the pro-apoptotic Bax protein, and a decrease in anti-apoptotic proteins like Bcl-2. Furthermore, these compounds can induce apoptosis by inhibiting mitochondrial DNA polymerase and decreasing ATP production, which are critical for the viability of cancer cells.

2. Cell Cycle Arrest

This compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Depending on the specific derivative and cell type, this arrest can occur at the G0/G1 or G2/M phase of the cell cycle. For instance, Chlorpromazine (a related phenothiazine) has been shown to induce G2/M arrest in colorectal cancer cells by suppressing the expression of key regulatory proteins such as cyclin B1, cdc2, and cdc25c. This prevents the cells from entering mitosis, ultimately leading to cell death.

3. Modulation of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways. Phenothiazines have been shown to inhibit several of these critical pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many phenothiazines, including Thioridazine and Trifluoperazine, suppress the PI3K/Akt/mTOR signaling cascade, thereby inhibiting tumor growth and angiogenesis. This inhibition can reduce the phosphorylation of key downstream effectors like Akt, mTOR, and p70S6K.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Phenothiazines can modulate this pathway, contributing to their anti-tumor effects. For example, Chlorpromazine can induce the phosphorylation of ERK1/2 and JNK in glioma cells, leading to the upregulation of p21, a protein that promotes cell cycle arrest.

4. Generation of Reactive Oxygen Species (ROS)

Some phenothiazine derivatives exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS). While cancer cells often have elevated ROS levels to begin with, a further increase beyond a certain threshold can induce oxidative stress, damage cellular components like DNA and mitochondria, and ultimately trigger apoptosis. Chlorpromazine has been shown to elevate ROS levels in cancer cells, contributing to its induction of mitochondria-dependent apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for various phenothiazine derivatives against a range of cancer cell lines, demonstrating their potent anti-proliferative activity.

Table 1: IC₅₀ Values of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 10H-substituted this compound | MDA-MB-231 | Breast Cancer | Not specified, "best activity" | |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 | Laryngeal Carcinoma | ~16.8 (6.3 µg/mL) |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | Laryngeal Carcinoma | ~20.8 (7.8 µg/mL) | |

Table 2: IC₅₀ Values of Other Relevant Phenothiazine Derivatives

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| CWHM-974 (Fluphenazine analog) | MDA-MB-231 | Breast Cancer | 1.37 - 14.03 | |

| Fluphenazine (FLU) | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | |

| Thioridazine | U87, U251 | Glioblastoma | 5.12, 9.29 | |

| Trifluoperazine (TFP) | A549, CL141 | Lung Cancer | Not specified, induces apoptosis | |

| 10H-3,6-diazaphenothiazine (PTZ) | A2780 | Ovarian Cancer | 0.62 | |

| Chalcone-based phenothiazine (4b) | HepG-2 | Liver Cancer | 7.14 µg/mL |

| Chalcone-based phenothiazine (4k) | HepG-2 | Liver Cancer | 7.61 µg/mL |

Application Notes and Protocols for the Cyclization Reaction to Form 2-Chlorophenothiazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chlorophenothiazine, a key intermediate in the production of various pharmaceuticals, including chlorpromazine.[1][2] The synthesis primarily involves a cyclization reaction, and this guide outlines established methods, including the reaction of m-chloro diphenylamine (B1679370) with sulfur and the Smiles rearrangement.

Introduction

This compound (C₁₂H₈ClNS) is a heterocyclic compound of significant interest in medicinal chemistry.[3] Its synthesis is a critical step in the manufacturing of numerous phenothiazine-based drugs. The methods described herein are based on established chemical literature and patents, providing a foundation for laboratory-scale synthesis and process development.

Synthetic Pathways Overview

Several synthetic routes lead to the formation of this compound. The most prominent methods involve the cyclization of a diarylamine or a diaryl sulfide (B99878). Two common and effective approaches are:

-

Direct Thionation of m-Chloro Diphenylamine: This method involves the reaction of m-chloro diphenylamine with elemental sulfur, typically in the presence of a catalyst like iodine, at elevated temperatures.[4][5]

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides an alternative route to the phenothiazine (B1677639) core structure.[1][6][7][8]

The following sections provide detailed protocols and data for these synthetic strategies.

Method 1: Cyclization of m-Chloro Diphenylamine with Sulfur

This widely used industrial method involves the direct reaction of m-chloro diphenylamine with sulfur, catalyzed by iodine. The reaction proceeds at high temperatures, leading to the formation of the phenothiazine ring system through the extrusion of hydrogen sulfide.[4][5]

Reaction Scheme

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2-Chlorophenothiazine as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenothiazine (2-CPT) is a critical reference standard in the pharmaceutical industry, primarily utilized for the identification and quantification of impurities in drug substances and formulated products. As a known metabolite and degradation product of the antipsychotic drug Chlorpromazine, its accurate detection is essential for ensuring the quality, safety, and efficacy of pharmaceutical preparations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.

| Property | Value | Reference |

| Chemical Name | 2-chloro-10H-phenothiazine | |

| CAS Number | 92-39-7 | |

| Molecular Formula | C₁₂H₈ClNS | |

| Molecular Weight | 233.72 g/mol | |

| Appearance | Pale beige to beige crystalline solid | |

| Melting Point | 195-200 °C | |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | |

| UV max | 258 nm, 312 nm (in methanol) |

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of this compound, particularly in the context of impurity profiling and stability-indicating assays of phenothiazine-based drugs.

Protocol 1: Isocratic HPLC Method for Identification and Quantification

This protocol is designed for the routine identification and quantification of this compound in drug substance or drug product samples.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate buffer (pH 5.0) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 254 nm |

| Column Temperature | 25 °C |

| Run Time | < 15 minutes |

Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Sample Solution: Prepare the sample by dissolving the drug substance or powdered tablets in methanol to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Expected Performance:

| Parameter | Expected Value |

| Linearity | r² > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.25 µg/mL |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to demonstrate the specificity of an HPLC method for this compound in the presence of its degradation products.

Forced Degradation Conditions:

-